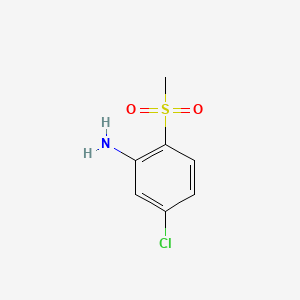

5-Chloro-2-(methylsulfonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPZIEPSQSEDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067443 | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-54-7 | |

| Record name | 5-Chloro-2-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029124547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Methylsulfonyl Aniline

Established Synthetic Pathways to 5-Chloro-2-(methylsulfonyl)aniline

The synthesis of this compound, a valuable intermediate in various chemical industries, is primarily achieved through multi-step processes originating from readily available precursors. These pathways involve the strategic introduction of the chloro, methylsulfonyl, and amino functionalities onto an aromatic ring.

Precursor Synthesis and Intermediate Derivatization Strategies

A common precursor for the synthesis of this compound is 4-chloro-2-nitrotoluene (B43163). One disclosed method involves the reduction of 4-chloro-2-nitrotoluene using sulfides and ammonium (B1175870) salts, followed by distillation. guidechem.com Another approach utilizes catalytic hydrogenation with an aluminum-nickel alloy, also followed by distillation for purification. guidechem.com However, these methods are noted to have drawbacks, including the high cost of the starting material, 4-chloro-2-nitrotoluene, which can limit profit margins. guidechem.com

An alternative strategy begins with 2-amino-4-chlorothiophenol. This precursor can be converted to 5-chloro-2-(methylthio)aniline (B95375), which is then oxidized to yield the target compound, this compound. chemicalbook.com

A synthesis for the isomeric compound, 2-chloro-5-(methylsulfonyl)aniline hydrochloride, has also been documented, indicating the diverse synthetic strategies available for this class of compounds. sigmaaldrich.com

Reaction Mechanisms in the Formation of the Aniline (B41778) and Methylsulfonyl Moieties

The formation of the aniline group typically involves the reduction of a nitro group. In the case of using 4-chloro-2-nitrotoluene as a precursor, the nitro group is reduced to an amino group. guidechem.comgoogle.com This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like polysulfides in the presence of an ammonium salt. google.com The mechanism of catalytic hydrogenation involves the addition of hydrogen across the nitro group on the surface of a metal catalyst.

The introduction of the methylsulfonyl group often proceeds through the oxidation of a corresponding methylthio group. The synthesis of 5-chloro-2-(methylthio)aniline from 2-amino-4-chlorothiophenol provides the necessary intermediate for this transformation. chemicalbook.com The oxidation of the sulfur atom from a thioether to a sulfone is a well-established reaction, typically carried out using strong oxidizing agents.

In a different approach, the sulfonyl group can be introduced earlier in the synthetic sequence. For instance, the synthesis starting from 4-methoxybenzene-1-sulfonyl chloride demonstrates the use of a sulfonyl chloride to establish the sulfonyl moiety on the aromatic ring. nih.gov

Kinetic studies on the hydrolysis of a related compound, di-5-chloro, 2-methyl aniline phosphate (B84403) ester, have been conducted to understand the reaction mechanism in acidic media. pnrsolution.org While not directly the synthesis of the target compound, this research provides insights into the reactivity of aniline derivatives under specific conditions. pnrsolution.org

Regioselective Synthesis and Isomeric Control

Achieving the desired regiochemistry, specifically the 5-chloro and 2-methylsulfonyl substitution pattern on the aniline ring, is a critical aspect of the synthesis. The choice of starting material and the sequence of reactions are paramount for ensuring isomeric control.

Starting with a precursor that already contains some of the desired substituents in the correct positions is a common strategy. For example, using 4-chloro-2-nitrotoluene as a starting material fixes the positions of the chloro and the precursor to the amino group. The subsequent reactions must then be controlled to introduce the methylsulfonyl group at the desired C2 position.

The synthesis of related substituted anilines often faces challenges with regioselectivity. For instance, in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, the selection of the starting material, 4-methoxybenzene-1-sulfonyl chloride, was crucial for the successful preparation of the target isomer. nih.gov

The synthesis of isomeric 2-chloroquinolinecarboxylic esters also highlights the importance of controlling reaction conditions to achieve the desired isomer. nuph.edu.ua While a different heterocyclic system, the principles of directing group effects and reaction control are transferable to the synthesis of substituted anilines.

Exploration of Novel Synthetic Routes and Catalyst Systems

The development of more efficient, cost-effective, and environmentally friendly synthetic methods is an ongoing area of research.

Transition Metal-Catalyzed Coupling Reactions in Methylsulfonylaniline Synthesis

Transition metal catalysis offers powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds, which can be applied to the synthesis of complex molecules like this compound. uva.es While specific examples for the direct synthesis of this compound using transition metal catalysis are not prevalent in the provided search results, the general applicability of these methods is well-established. uva.esthieme-connect.de

For example, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to form the aniline moiety. Similarly, transition metal-catalyzed reactions could be employed to introduce the methylsulfonyl group. Research on transition-metal-catalyzed regiodivergent sulfonylation of aziridines to produce β-amino sulfones demonstrates the potential of these catalysts in forming C-S bonds with high regioselectivity. rsc.org

The synthesis of various heterocyclic compounds often relies on transition metal catalysts. For instance, the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives involved a palladium-catalyzed Buchwald-Hartwig amination reaction. rsc.org This highlights the utility of such catalysts in constructing molecules containing nitrogen and sulfur functionalities.

Green Chemistry Principles Applied to this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This includes using less hazardous reagents, reducing waste, and improving energy efficiency.

One area of focus is the development of catalytic processes to replace stoichiometric reagents. The use of transition metal catalysts, as discussed above, aligns with green chemistry principles by enabling reactions to proceed under milder conditions and with higher atom economy. uva.es

Another approach is to explore alternative reaction media. While many organic reactions are carried out in volatile organic solvents, the use of water or other environmentally benign solvents is a key goal of green chemistry.

The synthesis of quinolin-2(1H)-ones using visible light mediation represents an example of a greener synthetic method that avoids harsh reagents and high temperatures. nuph.edu.ua While not directly applicable to the target molecule, it showcases the trend towards more sustainable chemical synthesis.

Chemical Reactivity of this compound

This compound is a substituted aromatic compound featuring an aniline moiety and a methylsulfonyl group. The interplay of these functional groups, along with the chloro substituent, dictates its chemical reactivity and makes it a versatile building block in organic synthesis. The electron-withdrawing nature of both the chloro and methylsulfonyl groups significantly influences the nucleophilicity of the aniline nitrogen and the electrophilicity of the aromatic ring.

Nucleophilic and Electrophilic Reactivity of the Aniline Moiety

The aniline moiety in this compound is the primary site for nucleophilic reactions. However, the presence of two strong electron-withdrawing groups, the methylsulfonyl (-SO₂CH₃) and chloro (-Cl) groups, deactivates the aromatic ring and reduces the electron density on the nitrogen atom. This diminished nucleophilicity means that reactions typically require more forcing conditions compared to unsubstituted aniline.

Despite the reduced reactivity, the amino group can still undergo a variety of common transformations. For instance, it can be acylated to form amides, alkylated to form secondary or tertiary amines, and can undergo diazotization to produce highly reactive diazonium salts. These diazonium salts are valuable intermediates that can be converted into a wide array of other functional groups. nih.gov

Table 1: Representative Reactions of the Aniline Moiety

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Acylation | Acyl chloride, Acetic anhydride | Amide | Basic or acidic catalysis |

| Alkylation | Alkyl halide | Secondary/Tertiary amine | Basic conditions |

| Diazotization | NaNO₂, HCl | Diazonium salt | 0-5 °C |

The electrophilic reactivity of the aniline moiety itself is limited due to the electron-donating nature of the amino group. However, the aromatic ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the amino group. The directing effects of the substituents (ortho, para-directing for the amino group and meta-directing for the methylsulfonyl and chloro groups) create a complex reactivity pattern for electrophilic aromatic substitution on the ring. Generally, the strong deactivating effect of the sulfonyl and chloro groups makes electrophilic substitution challenging. researchgate.net

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is generally stable under a variety of reaction conditions, making it a reliable functional group in multi-step syntheses. However, under specific and often harsh conditions, it can be transformed. One of the notable transformations is its reduction to the corresponding sulfide. This transformation typically requires strong reducing agents.

Another potential, though less common, reaction is the cleavage of the aryl-sulfur bond. This generally requires drastic conditions and is not a common synthetic strategy. The methylsulfonyl group's primary role in the reactivity of this compound is its strong electron-withdrawing effect, which influences the reactivity of the rest of the molecule, particularly the aniline moiety and the aromatic ring.

Derivatization Strategies for Advanced Molecular Architectures

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its derivatization is a critical step in the construction of advanced molecular architectures, including various heterocyclic systems.

One of the most powerful derivatization strategies involves the diazotization of the aniline moiety. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, and coupling reactions to form azo compounds. These transformations allow for significant diversification of the molecular scaffold. icrc.ac.ir

Furthermore, the aniline group can be used as a handle to build heterocyclic rings. For example, it can be reacted with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. The specific structure of this compound can direct the regiochemistry of these cyclization reactions, leading to the formation of specific isomers. The synthesis of kinase inhibitors, a significant class of therapeutic agents, often involves the use of substituted anilines like this compound as key building blocks. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Methylsulfonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial relationships of atoms within a molecule can be established.

The ¹H NMR spectrum of 5-Chloro-2-(methylsulfonyl)aniline provides critical information about the number and environment of its protons. The spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons of the sulfonyl group.

The aromatic region typically displays a complex splitting pattern for the three protons on the benzene (B151609) ring. These protons form an ABC spin system due to their distinct chemical environments, influenced by the electron-donating amino group and the electron-withdrawing chloro and methylsulfonyl groups. The proton ortho to the amino group (H-6) is expected at the most upfield position, while the proton ortho to the methylsulfonyl group (H-3) would be the most downfield.

The methyl protons of the sulfonyl group appear as a sharp singlet, shifted downfield due to the strong deshielding effect of the adjacent sulfonyl group. The amine protons typically present as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H-3 | 7.6 - 7.8 | Doublet | J ≈ 2 Hz (meta) | 1H |

| Aromatic H-4 | 7.2 - 7.4 | Doublet of Doublets | J ≈ 8-9 Hz (ortho), 2 Hz (meta) | 1H |

| Aromatic H-6 | 6.8 - 7.0 | Doublet | J ≈ 8-9 Hz (ortho) | 1H |

| Amine (NH₂) | 4.5 - 5.5 | Broad Singlet | - | 2H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the amino group (C-1) is shielded, appearing at a relatively upfield chemical shift, whereas the carbons attached to the electron-withdrawing sulfonyl (C-2) and chloro (C-5) groups are deshielded and appear downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | 145 - 150 |

| C-2 (C-SO₂CH₃) | 125 - 130 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-5 (C-Cl) | 118 - 123 |

| C-6 | 115 - 120 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would show a cross-peak between the ortho-coupled H-3 and H-4 protons, and another between the ortho-coupled H-4 and H-6 protons, confirming their connectivity on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For instance, the signal for the methyl protons would show a correlation to the methyl carbon signal, and the aromatic proton signals at H-3, H-4, and H-6 would correlate to the C-3, C-4, and C-6 carbon signals, respectively. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial as it reveals long-range correlations (typically 2-4 bonds) between protons and carbons. princeton.edu This information pieces the molecular puzzle together. Key expected correlations for this compound would include:

A correlation from the methyl protons (SO₂CH₃) to the C-2 carbon, confirming the attachment of the methylsulfonyl group.

Correlations from the H-3 proton to carbons C-1, C-2, and C-5.

Correlations from the H-6 proton to carbons C-2, C-4, and C-5. These long-range couplings provide definitive evidence for the substitution pattern on the aniline (B41778) ring. sdsu.educolumbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov For this compound, with a molecular formula of C₇H₈ClNO₂S, the calculated monoisotopic mass is 204.99643 Da. uni.lu HRMS analysis, often performed on instruments like Orbitrap or FT-ICR mass spectrometers, would aim to detect the protonated molecule, [M+H]⁺, at an m/z of 206.00371. nih.govuni.lu Observing this ion with a mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental composition. nih.gov

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₈ClNO₂S | 204.99643 |

| [M+H]⁺ | C₇H₉ClNO₂S⁺ | 206.00371 |

Data sourced from predicted values. uni.lu

Key fragmentations would likely involve the labile sulfonyl group. Common fragmentation pathways could include:

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfonyl compounds, leading to a significant neutral loss of 64 Da.

Cleavage of the C-S bond: Resulting in the loss of the methylsulfonyl radical (•SO₂CH₃) or the formation of a methylsulfonyl cation.

Loss of a methyl radical (•CH₃): From the precursor ion, leading to an [M+H-CH₃]⁺ fragment.

These fragmentation patterns help to confirm the presence and location of the methylsulfonyl substituent on the aniline ring.

Table 4: Plausible MS/MS Fragmentations for the [M+H]⁺ Ion of this compound (m/z 206.00371)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 206.00371 | SO₂ (63.9619 Da) | 142.0418 | [C₇H₉ClN]⁺ |

| 206.00371 | •SO₂CH₃ (79.0010 Da) | 127.0370 | [C₆H₆ClN]⁺ |

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the purity assessment and analysis of complex mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, a sample extract would be injected into the gas chromatograph, where the compound is vaporized and separated from other components in the mixture based on its boiling point and interactions with the capillary column. epa.gov Following separation, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint. mdpi.com The purity of a sample can be determined by the relative area of the primary peak on the chromatogram, while the identity is confirmed by matching its retention time and mass spectrum against a certified reference standard. epa.gov

Key identification parameters in GC-MS analysis include the molecular ion peak and characteristic fragment ions. For this compound (molar mass: 205.67 g/mol ), the mass spectrum would be expected to show specific fragments resulting from the cleavage of its functional groups.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 205/207 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-CH₃]⁺ | 190/192 | Loss of a methyl group |

| [M-SO₂]⁺ | 141/143 | Loss of sulfur dioxide |

| [M-SO₂CH₃]⁺ | 126/128 | Loss of the methylsulfonyl group |

| [C₆H₅ClN]⁺ | 126/128 | Fragment corresponding to chloroaniline moiety |

| [C₆H₄N]⁺ | 90 | Loss of chlorine from the aniline ring fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential alternative, especially for compounds that may be thermally labile or not sufficiently volatile for GC. researchgate.net LC-MS is particularly advantageous as it often requires minimal sample preparation, allowing for direct injection of sample solutions. d-nb.info In this technique, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for polar molecules like substituted anilines, typically generating protonated molecules such as [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by selecting a precursor ion (e.g., [M+H]⁺) and fragmenting it to produce characteristic product ions. d-nb.info This method is highly effective for quantifying trace amounts of aromatic amines and sulfonates in complex matrices. nih.govnih.gov

Interactive Data Table: Predicted LC-MS Adducts for this compound

| Adduct | m/z (for ³⁵Cl) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 206.00371 | 137.6 |

| [M+Na]⁺ | 227.98565 | 148.3 |

| [M-H]⁻ | 203.98915 | 142.0 |

| [M+NH₄]⁺ | 223.03025 | 158.0 |

| [M+K]⁺ | 243.95959 | 143.7 |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and skeletal structure of this compound.

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrations of its primary functional groups: the amino (-NH₂), methylsulfonyl (-SO₂CH₃), and the substituted benzene ring. The assignment of these bands allows for unambiguous functional group identification.

Amino Group (-NH₂): The aniline moiety presents characteristic N-H stretching vibrations. These typically appear as two distinct bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, respectively. researchgate.net A scissoring (bending) vibration is also expected around 1620 cm⁻¹. ias.ac.in

Methylsulfonyl Group (-SO₂CH₃): The sulfone group is characterized by two intense stretching vibrations: the asymmetric (νas) stretch and the symmetric (νs) stretch. acs.org These are reliably found in the 1350–1300 cm⁻¹ and 1160–1140 cm⁻¹ regions, respectively. researchgate.netresearchgate.net

Substituted Benzene Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. spectroscopyonline.com The C=C in-ring stretching vibrations of the benzene ring typically produce two to four bands in the 1620–1450 cm⁻¹ region. libretexts.org Out-of-plane (OOP) C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900–675 cm⁻¹ range. spectroscopyonline.com

Other Groups: The C-Cl stretching vibration is found in the fingerprint region, generally between 800 and 600 cm⁻¹. The C-H bonds of the methyl group also show characteristic stretching and bending vibrations.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3450 - 3350 | Medium |

| Amino (-NH₂) | N-H Symmetric Stretch | 3350 - 3250 | Medium |

| Amino (-NH₂) | N-H Scissoring (Bend) | 1640 - 1590 | Medium-Strong |

| Methylsulfonyl (-SO₂CH₃) | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Methylsulfonyl (-SO₂CH₃) | S=O Symmetric Stretch | 1160 - 1140 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aromatic Ring | C=C Ring Stretch | 1620 - 1450 | Medium-Variable |

| Chloro (-Cl) | C-Cl Stretch | 800 - 600 | Medium-Strong |

The flexibility of this compound allows for the existence of different conformational isomers, primarily due to rotation around the C(aryl)-S and C(aryl)-N single bonds. These rotations alter the spatial orientation of the methylsulfonyl and amino groups relative to the benzene ring.

While direct experimental studies on this specific molecule are not prevalent, the principles of conformational analysis suggest that different conformers would be energetically distinct and possess unique vibrational spectra. nih.gov For instance, the orientation of the sulfonyl oxygens or the amino protons relative to the adjacent chlorine atom could lead to subtle shifts in the frequencies of the S=O, N-H, and C-Cl stretching and bending modes due to changes in local electronic and steric environments.

Quantum chemical calculations can predict the structures and relative energies of these conformers. nih.gov Experimentally, techniques like variable-temperature IR or Raman spectroscopy could be employed to study the conformational landscape. By analyzing the spectra at different temperatures, changes in the relative intensities of bands corresponding to different conformers can reveal information about their thermodynamic stability and the energy barriers to interconversion.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to its chromophoric system and chemical environment.

The principal chromophore in this compound is the substituted benzene ring. The electronic spectrum is significantly influenced by the attached functional groups. The amino group (-NH₂) acts as a powerful auxochrome, an electron-donating group that interacts with the π-system of the ring, causing a bathochromic (red) shift of the characteristic benzene absorption bands. libretexts.org Conversely, the methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group.

The interplay between the electron-donating amino group and the electron-withdrawing sulfonyl group, mediated by the aromatic ring, dictates the molecule's chromophoric behavior. The UV-Vis spectrum is expected to show intense absorptions corresponding to π→π* transitions within the conjugated system. These are analogous to the E2 and B bands of benzene, but shifted to longer wavelengths. A weaker absorption, corresponding to an n→π* transition involving the non-bonding electrons of the nitrogen atom, may also be observed.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) in a Non-polar Solvent

| Compound | λmax (Band 1) | λmax (Band 2) | Transition Type |

| Benzene | ~204 nm | ~256 nm | π→π |

| 4-Chloroaniline | ~242 nm | ~295 nm | π→π |

| This compound | Predicted >245 nm | Predicted >300 nm | π→π* |

Note: The predicted shifts for this compound are based on the combined electronic effects of the chloro, amino, and methylsulfonyl substituents relative to known values for similar compounds like 4-chloroaniline. nih.gov

Solvatochromism is the phenomenon where a compound's absorption or emission spectrum shifts in wavelength upon changing the polarity of the solvent. wikipedia.org This effect provides insight into the difference in polarity between the molecule's electronic ground state and its excited state.

This compound possesses a significant ground-state dipole moment due to the presence of the strongly electron-donating amino group and the strongly electron-withdrawing methylsulfonyl group. Upon absorption of UV radiation, an electronic transition to an excited state occurs. This excited state is expected to have an even larger dipole moment due to an intramolecular charge transfer (ICT) process, where electron density shifts from the amino group towards the sulfonyl group through the π-system of the ring.

Because the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more effectively than the ground state. nih.gov This differential stabilization reduces the energy gap between the two states. Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). This behavior is classified as positive solvatochromism and is a key characteristic expected for this molecule. wikipedia.org Studying the UV-Vis spectrum in a range of solvents with varying polarity can therefore be used to probe the nature of its excited states.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination

The determination of the precise three-dimensional arrangement of atoms and bonds within a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern provides detailed information about the electron density distribution, from which the molecular structure, including bond lengths, bond angles, and torsion angles, can be elucidated.

For this compound, a single-crystal X-ray diffraction experiment would be necessary to definitively determine its solid-state conformation and the exact spatial relationship between the chloro, methylsulfonyl, and aniline functional groups. Such an analysis would provide invaluable data for understanding its steric and electronic properties. However, specific crystallographic data from such an experiment on this compound are not currently available in published literature.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecular structure, X-ray crystallography reveals how molecules arrange themselves within the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid, including its melting point, solubility, and stability.

In the case of this compound, the presence of an amino group (a hydrogen bond donor) and sulfonyl and chloro groups (hydrogen bond acceptors) suggests the potential for significant hydrogen bonding networks. Furthermore, the aromatic ring could participate in π-π stacking interactions, which are common in the crystal packing of planar molecules. nih.gov A detailed analysis of the crystal structure would identify these specific interactions and any recurring packing motifs. mdpi.com Without experimental crystallographic data, a definitive description of the intermolecular interactions and crystal packing of this compound cannot be provided.

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Methylsulfonyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry.

The electronic structure of 5-chloro-2-(methylsulfonyl)aniline is central to its chemical behavior. DFT calculations can map the electron density distribution, revealing the influence of the electron-withdrawing sulfonyl group and the chloro substituent on the aniline (B41778) ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For related isomers like 4-chloro-2-(methylsulfonyl)aniline, DFT calculations have shown that the presence of the methylsulfonyl group significantly alters the electronic properties of the aniline ring.

Energetic profiles, including the total energy and heats of formation, can also be calculated. These values are fundamental for determining the thermodynamic stability of the molecule.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C7H8ClNO2S | PubChem |

| Monoisotopic Mass | 204.99643 Da | uni.lu |

| Predicted XlogP | 1.3 | uni.lu |

This table presents computationally predicted data. Experimental validation is required for confirmation.

DFT calculations can be used to predict various spectroscopic parameters. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra.

Similarly, the vibrational frequencies from theoretical infrared (IR) spectra can be calculated and compared with experimental data. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For simpler, related molecules like aniline and 2-methylaniline, theoretical vibrational frequencies have been shown to be in good agreement with experimental values. researchgate.net

UV-Vis spectra, which provide information about electronic transitions, can also be simulated using time-dependent DFT (TD-DFT). The calculated absorption wavelengths can be correlated with the electronic transitions between molecular orbitals.

The three-dimensional arrangement of atoms in this compound can be determined by performing a geometry optimization using DFT. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule.

The molecule possesses rotational freedom, particularly around the C-S and C-N bonds. By systematically rotating these bonds and calculating the energy at each step, a conformational energy landscape can be generated. This map reveals the different possible conformers of the molecule and their relative energies, identifying the most stable conformations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This method solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions.

MD simulations can be used to explore the conformational flexibility of this compound in a solvent environment. These simulations can reveal how the molecule changes its shape over time and the timescales of these conformational changes. This provides a more realistic picture of the molecule's behavior in solution compared to the static picture from DFT calculations.

Furthermore, MD simulations can provide insights into how this compound might interact with biological macromolecules, such as proteins or DNA. By placing the molecule in a simulated biological environment, it is possible to observe potential binding modes and interactions, which is a critical step in understanding its potential biological activity. For instance, the automated topology builder (ATB) can be used to develop force fields for molecules like 5-chloro-2-[(2Z)-2-imino-1,3-thiazolidin-3-yl]aniline, a related compound, to facilitate such simulations. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science. By correlating the chemical structure of compounds with their biological or chemical activities, QSAR models can predict the properties of novel molecules, thereby saving time and resources. researchgate.netijser.innih.gov For derivatives of this compound, QSAR and cheminformatics offer a powerful lens through which to explore their potential.

Development of Predictive Models for Structure-Dependent Activities of Derivatives

The development of predictive QSAR models for derivatives of this compound would involve the synthesis of a series of analogous compounds and the evaluation of their biological activities, for instance, as antibacterial agents. researchgate.netijser.in The antibacterial activity, often expressed as the minimum inhibitory concentration (MIC), can be correlated with various molecular descriptors. mdpi.com

For a hypothetical series of this compound derivatives, a multiple linear regression (MLR) model could be developed. The general form of such a model is:

pMIC = c0 + c1D1 + c2D2 + ... + cnDn

where pMIC is the negative logarithm of the MIC, cn are regression coefficients, and Dn are the molecular descriptors. The statistical quality of the model is assessed by parameters like the correlation coefficient (R2), the cross-validated correlation coefficient (q2), and the Fischer statistic (F). mdpi.com For a robust model, an R2 value close to 1.0 and a high q2 value are desirable, indicating good internal and external predictive power, respectively. nih.gov

Table 1: Hypothetical QSAR Model for Antibacterial Activity of this compound Derivatives

| Model Equation | n | R² | q² | F |

| pMIC = 0.85(±0.05)LogP - 0.23(±0.03)TPSA + 1.54(±0.12) | 30 | 0.88 | 0.75 | 98.5 |

This table presents a hypothetical QSAR model. The descriptors (LogP and TPSA) and coefficients are illustrative and based on general principles of QSAR for antibacterial compounds.

Computational Descriptor Generation and Feature Selection for Analogous Compounds

The foundation of any QSAR model lies in the generation of computational descriptors that numerically represent the chemical structure of the molecules. For analogs of this compound, a wide array of descriptors can be calculated, categorized as:

1D descriptors: Molecular weight, count of specific atoms (e.g., chlorine, nitrogen, oxygen), and bond counts.

2D descriptors: Topological indices that describe the connectivity of atoms, such as molecular connectivity indices (e.g., 0χ, 1χ, 2χ) and Kier & Hall shape indices. researchgate.net

3D descriptors: Geometrical properties like molecular surface area, volume, and principal moments of inertia.

Physicochemical descriptors: Calculated properties such as the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and molar refractivity.

Once a large pool of descriptors is generated, feature selection becomes a critical step to identify the most relevant descriptors and avoid overfitting the model. Techniques like stepwise multiple linear regression, genetic algorithms, and principal component analysis (PCA) are commonly employed to select a subset of descriptors that have the most significant correlation with the biological activity. mdpi.com

Table 2: Key Computational Descriptors for QSAR of Substituted Anilines and Sulfonamides

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Topological | Molecular Connectivity Indices (χ), Wiener Index | Reflects molecular size, shape, and branching. |

| Physicochemical | LogP, TPSA, Molar Refractivity | Relates to hydrophobicity, polarity, and transport properties. |

| Steric | Kier & Hall Shape Indices (κ) | Describes the three-dimensional shape of the molecule. |

This table is a generalized representation of descriptors found to be important in QSAR studies of similar compound classes.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates from large chemical libraries. These methods are particularly valuable for exploring the therapeutic potential of derivatives of this compound.

Virtual screening involves the computational filtering of large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov This process typically involves a hierarchical approach, starting with rapid, less computationally intensive methods and progressing to more accurate, slower methods for the most promising candidates.

A common workflow for virtual screening of analogs of this compound against a bacterial target, for instance, dihydropteroate (B1496061) synthase (DHPS), would involve: nih.gov

Library Preparation: Assembling a virtual library of this compound derivatives or other commercially available compounds.

Receptor Preparation: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and preparing it for docking by adding hydrogen atoms and assigning charges.

Molecular Docking: Using software like AutoDock or Glide to predict the binding pose and affinity of each compound in the active site of the target protein. nih.govnih.gov The docking score, an estimation of the binding energy, is used to rank the compounds.

Hit Selection and Refinement: Selecting the top-ranking compounds for further analysis and potential experimental validation.

Table 3: Illustrative Virtual Screening Results for this compound Analogs against a Hypothetical Bacterial Target

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | -8.5 | Arg88, Lys123, Asp185 |

| Analog 2 | -8.2 | Arg88, Tyr92, Asp185 |

| Analog 3 | -7.9 | Lys123, Ser145 |

| Analog 4 | -7.5 | Arg88, Asp185 |

This table provides a hypothetical example of virtual screening results. The docking scores and interacting residues are for illustrative purposes.

Virtual ligand design, or de novo design, takes this a step further by computationally constructing novel molecules that are predicted to have high affinity and selectivity for the target. This can involve growing a molecule within the active site of the target or linking together molecular fragments that are known to bind to different parts of the active site. For this compound, this could involve modifying the substitution pattern on the aniline ring or altering the sulfonyl moiety to improve interactions with a specific target.

Biological and Pharmacological Research Perspectives for 5 Chloro 2 Methylsulfonyl Aniline Derivatives

Investigation of Enzyme Inhibition and Protein Target Interactions

The biological activity of 5-Chloro-2-(methylsulfonyl)aniline derivatives is often rooted in their ability to inhibit specific enzymes or interact with protein targets, thereby disrupting cellular signaling pathways.

Mechanistic Studies of Biological Activity

The mechanism of action for derivatives of this compound often involves the inhibition of key enzymes such as kinases or proteases. For instance, a derivative, 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide, is thought to exert its therapeutic effects by acting as an inhibitor of specific kinases or proteases, which in turn disrupts cellular signaling pathways. Another related compound, 2-Chloro-5-(methylsulfanyl)aniline, has been identified as an inhibitor of the N-methyl-d-aspartate (NMDA) receptor, a crucial ion channel in neuronal excitability. biosynth.com This inhibitory action is believed to be the basis for its neuroprotective effects observed in animal models of stroke and other neuronal injuries. biosynth.com

Binding Site Characterization and Affinity Profiling

The interaction of these derivatives with their protein targets is a key area of research. For example, the binding of 2-Chloro-5-(methylsulfanyl)aniline to the NMDA receptor blocks the activation of the receptor by glutamate. biosynth.com Detailed studies to characterize the binding sites and determine the binding affinities are crucial for understanding the potency and specificity of these compounds. Techniques such as molecular docking and simulation studies are employed to analyze the interactions between the ligand and the protein at an atomic level. These studies can reveal key interactions, such as hydrogen bonds, that are critical for binding. For instance, in the study of some pyrazolopyridine analogs, it was suggested that a carbonyl group might form a hydrogen bond with the receptor site. drugdesign.org

Modulation of Intracellular Signaling Pathways and Cellular Processes

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways and cellular processes. The inhibition of kinases, for example, can interfere with phosphorylation cascades that are central to cell growth, differentiation, and survival.

Several intracellular signaling pathways are known to be involved in various cellular processes. For example, the mitogen-activated protein kinase (MAPK) pathway, which includes the ERK1/2, JNK, and p38 MAPK pathways, plays a critical role in cell proliferation, differentiation, and apoptosis. mdpi.com The PI3K/Akt signaling pathway is another crucial pathway that regulates cell survival and growth. Derivatives of this compound could potentially modulate these and other pathways, such as those involving protein kinase A (PKA) and protein kinase C (PKC), leading to their observed biological effects. mdpi.com The specific effects on these pathways would depend on the exact structure of the derivative and its target protein.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. drugdesign.orgcollaborativedrug.com By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features required for potency and selectivity. drugdesign.orgcollaborativedrug.com

Influence of Halogenation and Sulfonyl Substitution on Biological Response

The presence and position of the chlorine atom and the methylsulfonyl group on the aniline (B41778) ring are critical determinants of the biological activity of these derivatives. Halogen atoms, such as chlorine, can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to interact with protein targets. mdpi.com The steric and electronic effects of the chlorine substituent can lead to specific interactions with amino acids in the binding pocket of a target protein. mdpi.com

Similarly, the sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity and selectivity of the compound. The interplay between the halogen and sulfonyl substitutions is a key focus of SAR studies to optimize the biological response. For example, studies on other halogenated compounds have shown that increasing the atomic mass of the halogen substituent can improve biological activity. rsc.org

Rational Design of Derivatives Based on SAR Trends

The insights gained from SAR studies guide the rational design of new derivatives with improved pharmacological profiles. nih.gov By understanding which structural modifications lead to enhanced activity and selectivity, chemists can design and synthesize novel compounds with a higher probability of success. drugdesign.orgcollaborativedrug.com For instance, if SAR data indicates that a particular substitution pattern on the aniline ring is favorable for activity, new analogs incorporating this feature can be synthesized. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. drugdesign.org For example, the discovery that a specific pyridone-based ligand was crucial for the success of a meta-C–H chlorination reaction highlights the importance of ligand design in achieving desired chemical transformations for creating new derivatives. nih.gov

Molecular Docking and Prediction of Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding potential binding mechanisms and for virtual screening of compound libraries to identify potential drug candidates. The process calculates a binding affinity, often expressed as a score or energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction.

In the absence of direct studies on this compound derivatives, insights can be drawn from research on analogous structures. For instance, studies on aniline derivatives and sulfonyl-containing compounds reveal common interaction patterns. The aniline moiety can participate in various interactions, including hydrogen bonds and π-stacking with amino acid residues in a protein's active site. The sulfonyl group is a key functional group in medicinal chemistry, primarily because its oxygen atoms are excellent hydrogen bond acceptors. researchgate.net This allows sulfonyl-containing compounds to form strong, directional interactions with amino acid residues like arginine, lysine, or threonine within a receptor's binding pocket.

For example, a molecular docking study on 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline, a compound containing an aniline fragment, identified its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The analysis showed that the aniline's amino group formed a hydrogen bond with the amino acid residue Thr854, contributing to a stable binding affinity of -8.7 kcal/mol. researchgate.net Similarly, research on 4-anilinoquinazoline (B1210976) derivatives as anticancer agents demonstrated that these molecules bind effectively within the kinase domain of receptors like VEGFR-2, with calculated binding energies as favorable as -8.24 kcal/mol.

These examples underscore how the aniline scaffold, a core part of this compound, is critical for anchoring ligands into protein active sites. The addition of the methylsulfonyl group would be predicted to further enhance binding through its hydrogen bond accepting capabilities. A hypothetical docking study of a this compound derivative against a protein kinase would likely investigate interactions involving the sulfonyl oxygens, the aniline nitrogen, and the chloro-substituted phenyl ring.

Table 1: Example of Molecular Docking Data for Structurally Related Aniline Derivatives This table presents data from related compounds to illustrate the outputs of molecular docking studies, as specific data for this compound derivatives is not available.

| Compound/Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | EGFR | -8.7 | Thr854 (H-bond) | researchgate.net |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | RET | -9.7 | Not Specified | researchgate.net |

| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | -8.24 | Not Specified | |

| 4-Anilinoquinazoline derivative (8a) | EGFR | -6.39 | Not Specified | |

| 5-oxo-imidazoline derivative (4h) | Polo-Like Kinase 1 | -11.18 | Not Specified | samipubco.com |

Pharmacophore Elucidation and Principles of Drug Design Leveraging the Sulfonyl-Aniline Scaffold

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.com Pharmacophore modeling is a cornerstone of rational drug design, used to identify novel compounds with the potential for similar activity by searching databases for molecules that match the defined 3D arrangement of these features. nih.gov

The sulfonyl-aniline scaffold, which forms the basis of this compound, possesses distinct features that make it a valuable pharmacophore in drug design.

Key Pharmacophoric Features of the Sulfonyl-Aniline Scaffold:

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group (SO₂) are strong hydrogen bond acceptors. This feature allows derivatives to lock into position by forming stable hydrogen bonds with hydrogen-donating amino acid residues (e.g., from serine, threonine, or lysine) in the target's active site. researchgate.net

Hydrogen Bond Donor (HBD): The amino group (-NH₂) of the aniline component serves as a hydrogen bond donor. This is a critical interaction point for many kinase inhibitors, where this group often interacts with a backbone carbonyl oxygen in the hinge region of the kinase. researchgate.net

Aromatic/Hydrophobic Region: The chloro-substituted benzene (B151609) ring provides a hydrophobic surface that can engage in van der Waals, hydrophobic, and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The chlorine atom can further modulate electronic properties and participate in specific halogen-π interactions.

The process of drug design using this scaffold would involve synthesizing a library of derivatives where different chemical groups are attached to the core structure. By testing these derivatives for biological activity, a structure-activity relationship (SAR) can be established. mdpi.com For example, researchers might find that adding a bulky hydrophobic group at a certain position enhances potency, suggesting the presence of a corresponding hydrophobic pocket in the receptor.

Computational pharmacophore models can be generated based on a set of active compounds. dovepress.com This model then serves as a 3D query to screen large virtual libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. This approach, known as ligand-based drug design, is invaluable when the precise 3D structure of the protein target is unknown. nih.gov

Table 2: Conceptual Pharmacophoric Features of the this compound Scaffold This table outlines the principal features of the scaffold that would be considered in a pharmacophore model for drug design.

| Pharmacophoric Feature | Structural Origin | Predicted Biological Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Sulfonyl group (-SO₂) oxygens | Interaction with H-bond donor residues (e.g., Lys, Arg, Ser) |

| Hydrogen Bond Donor (HBD) | Aniline group (-NH₂) hydrogens | Interaction with H-bond acceptor residues (e.g., backbone carbonyls) |

| Aromatic Ring / Hydrophobic Center | Chlorinated benzene ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) |

By leveraging these computational tools, medicinal chemists can rationally design and optimize derivatives of this compound to achieve higher potency and selectivity for a desired biological target, accelerating the discovery of new therapeutic agents.

Environmental Fate and Ecotoxicological Considerations of 5 Chloro 2 Methylsulfonyl Aniline

Environmental Distribution and Persistence in Different Compartments

The environmental distribution and persistence of a chemical are governed by its physical and chemical properties. For 5-Chloro-2-(methylsulfonyl)aniline, while specific data is scarce, the characteristics of related compounds like chloroanilines and aromatic sulfones offer insights into its likely behavior in various environmental compartments such as soil, water, and air.

Chloroanilines, as a class of compounds, are known for their potential persistence in the environment. mdpi.com They can enter the environment through industrial wastewater discharges, agricultural runoff from pesticide use, and as transformation products of other chemicals. mdpi.com Once in the aquatic environment, their fate is influenced by factors like water solubility, vapor pressure, and their affinity for sediment and organic matter. mdpi.com

Table 1: Predicted Environmental Distribution and Persistence of this compound based on Related Compounds

| Environmental Compartment | Predicted Behavior | Rationale based on Related Compounds |

| Water | Likely to be persistent with potential for long-range transport. | Chloroanilines can be persistent in aquatic environments. mdpi.com |

| Soil | Expected to exhibit moderate to low mobility depending on soil organic matter content. Potential for persistence. | Chloroanilines can adsorb to soil particles. |

| Air | Potential for atmospheric transport depending on its vapor pressure. | Some chloroanilines have vapor pressures that allow for volatilization. mdpi.com |

| Biota | Potential for bioaccumulation in aquatic organisms. | Chloroanilines are known to bioaccumulate. mdpi.com |

Degradation Pathways and Mechanisms in the Environment

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key abiotic processes include hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of a substance with water. For many aromatic compounds, hydrolysis is not a significant degradation pathway unless there are specific functional groups that are susceptible to it. While specific hydrolysis data for this compound is unavailable, aromatic amines and sulfones are generally resistant to hydrolysis under typical environmental pH conditions.

Photolysis: Photolysis, or photodegradation, is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, leading to their transformation. For some chloroanilines, photolysis in surface waters can be a significant degradation pathway. mdpi.com The presence of the chromophoric aniline (B41778) and sulfonyl groups suggests that this compound may be susceptible to direct photolysis. The rate and products of photolysis would depend on various factors, including the intensity of sunlight and the presence of other substances in the water that can act as photosensitizers.

Biotic Degradation via Microbial Metabolism and Enzyme-Mediated Transformations

Biotic degradation, primarily through the action of microorganisms, is a crucial process for the removal of many organic pollutants from the environment. The biodegradability of a compound like this compound is influenced by its chemical structure.

The presence of a chlorine atom on the aniline ring can significantly impact its biodegradability. Chlorinated aromatic compounds are often more resistant to microbial attack than their non-chlorinated counterparts. researchgate.net The sulfonate group in some aromatic compounds can also render them inhibitory to microbial growth, making aerobic biodegradation more difficult. researchgate.net

Microbial degradation of aromatic compounds often proceeds through the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and further breakdown. kegg.jpnih.gov The degradation of aniline and its derivatives by bacteria can occur via the formation of catechols, which are then further metabolized through ortho- or meta-cleavage pathways. nih.gov However, the presence of the methylsulfonyl group may alter the typical degradation pathway or require specific microbial populations with the enzymatic machinery to handle this functional group. Studies on other aromatic sulfur-containing compounds have shown that the biodegradability can be influenced by the oxidation state of the sulfur. nih.gov

Metabolic Transformations in Model Organisms

When a foreign compound (xenobiotic) like this compound enters an organism, it is typically subjected to a series of metabolic transformations aimed at detoxifying and eliminating it from the body. These processes are generally divided into Phase I and Phase II reactions.

Mercapturic Acid Pathway and Conjugate Formation in Xenobiotic Metabolism

Phase II metabolism involves the conjugation of the xenobiotic or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion. A key Phase II pathway is the mercapturic acid pathway, which involves conjugation with glutathione (B108866) (GSH), a tripeptide found in most living cells.

While specific data for this compound is not available, the general pathway for aromatic compounds involves an initial enzymatic reaction, often catalyzed by glutathione S-transferases (GSTs), to form a glutathione conjugate. This conjugate is then sequentially metabolized to a cysteine conjugate and finally to a mercapturic acid (N-acetylcysteine conjugate), which is then excreted in the urine.

Formation and Fate of Sulfonyl-Containing Metabolites

The aniline moiety is susceptible to various metabolic transformations, including N-acetylation and N-hydroxylation. N-hydroxylation can lead to the formation of reactive metabolites. The resulting metabolites, which may still contain the sulfonyl group, would then undergo further conjugation reactions to facilitate their elimination. The ultimate fate of the sulfonyl-containing metabolites would be excretion from the organism, primarily through urine or feces.

Methodologies for Environmental Risk Assessment of Aniline Sulfonamides

The environmental risk assessment of aniline sulfonamides, including this compound, follows a structured framework established by international regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). epa.gov This process is designed to systematically evaluate the potential adverse effects of a chemical on the environment. The primary components of this assessment are hazard identification, dose-response assessment, exposure assessment, and risk characterization.

A key approach in the absence of specific data is the use of Quantitative Structure-Activity Relationships (QSAR) models. nih.govresearchgate.net These computational tools predict the physicochemical properties, environmental fate, and toxicity of a chemical based on its molecular structure. For this compound, QSAR can provide initial estimates of properties like water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation. nih.gov

Framework for Assessment:

The assessment process typically begins with a problem formulation phase, which defines the scope and objectives of the risk assessment. epa.gov This is followed by an analysis phase, which includes characterization of exposure and ecological effects, and a risk characterization phase, where the likelihood of adverse effects is estimated.

Data from Surrogate Compounds:

Given the limited direct data on this compound, information from related compounds such as chloroanilines and other sulfonamides is invaluable. For instance, chloroanilines are known to be persistent in aquatic environments and can be transported over long distances. nih.gov Studies on other sulfonamides indicate they are widespread in aquatic systems, with some posing a significant risk to aquatic life. nih.govresearchgate.net This information helps in forming a preliminary understanding of the potential environmental behavior and toxicity of the target compound.

Interactive Data Table: Environmental Fate Parameters of Structurally Related Compounds

The following table presents environmental fate data for compounds structurally related to this compound. This data is essential for predicting its environmental behavior.

| Compound | Half-life in Soil (days) | Half-life in Water (days) | Organic Carbon-Water Partitioning Coefficient (Koc) |

| 4-Chloroaniline | 28 - 100 | 10 - 100 | 130 - 450 |

| 3,4-Dichloroaniline | 20 - 180 | 10 - 120 | 500 - 1500 |

| Sulfamethoxazole | 10 - 60 | 7 - 90 | 50 - 200 |

This table is populated with data from various scientific sources on related compounds and is intended for illustrative purposes to guide the assessment of this compound.

Ecotoxicological Endpoints:

The ecotoxicological assessment involves evaluating the effects of the chemical on various trophic levels. Standardized tests, often following OECD guidelines, are used to determine endpoints such as the half maximal effective concentration (EC50) for algae and the lethal concentration (LC50) for fish and invertebrates. wisdomlib.orgoecd.orgnumberanalytics.com For aniline sulfonamides, particular attention is given to their potential to inhibit photosynthesis in algae and their toxicity to aquatic invertebrates and fish. nih.gov

Interactive Data Table: Ecotoxicity of Structurally Related Compounds

This table provides ecotoxicity data for compounds structurally related to this compound, which helps in estimating its potential harm to aquatic organisms.

| Compound | Algae EC50 (mg/L) | Daphnia magna EC50 (mg/L) | Fish LC50 (mg/L) |

| 4-Chloroaniline | 0.04 - 2.5 | 0.3 - 10 | 2 - 20 |

| 3,4-Dichloroaniline | 0.02 - 1.0 | 0.1 - 5 | 1 - 10 |

| Sulfamethoxazole | 0.01 - 0.5 | 10 - 50 | >100 |

This table is populated with data from various scientific sources on related compounds and is intended for illustrative purposes to guide the assessment of this compound.

The risk is then characterized by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PEC is estimated based on the compound's usage patterns and fate properties, while the PNEC is derived from the ecotoxicological data by applying assessment factors. If the PEC/PNEC ratio is greater than one, it indicates a potential risk to the environment, warranting further investigation or risk management measures.

Emerging Research Directions and Future Outlook for 5 Chloro 2 Methylsulfonyl Aniline

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of substituted anilines, including 5-Chloro-2-(methylsulfonyl)aniline, is an area of active research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods.

Recent advancements have moved beyond traditional multi-step processes, which often involve harsh conditions and generate significant waste. Innovative approaches include:

Three-Component Reactions: Facile methods for synthesizing meta-substituted arylamines from acyclic precursors have been developed, utilizing three-component cyclo-condensation/aromatization reactions. rsc.org These one-pot reactions are efficient, compatible with numerous functional groups, and can be scaled up for gram-scale synthesis from readily available reagents. rsc.orgbeilstein-journals.org

Green Chemistry Protocols: Research has focused on "green chemistry" strategies to minimize the use of organic solvents. chemrxiv.org One novel method involves generating substituted anilines from benzyl (B1604629) azides with ortho/para electron-withdrawing groups at room temperature, offering a fast, inexpensive, and efficient alternative. chemrxiv.orgchemrxiv.org This approach is particularly valuable from an environmental standpoint. chemrxiv.org

Visible-Light Photoredox Catalysis: Visible-light-mediated reactions represent a mild and powerful tool for forming C-S bonds. rsc.orgrsc.org Methods for the direct sulfonylation of aniline (B41778) derivatives using stable sulfinate salts or sulfonyl fluorides have been developed. rsc.orgnih.gov These reactions proceed under mild conditions, exhibit excellent functional group tolerance, and are suitable for the late-stage functionalization of complex molecules. rsc.orgnih.gov

The future of synthesizing this compound and its analogs lies in optimizing these innovative methods. The goal is to improve yields, reduce reaction times, and utilize catalysts that are both recyclable and derived from sustainable sources, such as biomass-based copper catalysts. mdpi.com

Table 1: Comparison of Modern Synthetic Strategies for Substituted Anilines

| Synthetic Strategy | Key Advantages | Relevant Findings |

| Three-Component Reactions | High efficiency, one-pot synthesis, good functional group tolerance. rsc.orgbeilstein-journals.org | Enables synthesis of difficult-to-access meta-substituted anilines from simple precursors. beilstein-journals.org |

| Green Synthesis | Environmentally friendly, reduced use of organic solvents, mild reaction conditions. chemrxiv.org | Development of a novel, fast, and inexpensive method using benzyl azides as precursors. chemrxiv.orgchemrxiv.org |

| Visible-Light Catalysis | Mild conditions, high functional group tolerance, suitable for late-stage functionalization. rsc.orgnih.gov | Allows direct sulfonylation of anilines without pre-functionalization of the aromatic ring. rsc.org |

Applications in Advanced Materials Science, including Polymer Chemistry and Ligand Design

The distinct properties of this compound make it a candidate for applications in materials science. The aniline moiety is a cornerstone in synthetic chemistry, while sulfone groups are important in creating advanced materials. beilstein-journals.orgmdpi.com

Polymer Chemistry: Aniline derivatives are precursors to conducting polymers. High-throughput screening methods have been employed to identify anilinium-based protic ionic liquids (PILs) that are suitable for electropolymerization. nih.gov These PILs can function simultaneously as solvents, electrolytes, and monomers, streamlining the production of conducting polymers for applications in energy storage. nih.gov The specific substitution pattern of this compound could be exploited to tune the electronic and physical properties of such polymers.

Ligand Design for Coordination Chemistry: Meta-substituted anilines, particularly 3,5-diarylanilines, are considered meta-terphenyls, which are of significant interest in coordination and material chemistry. beilstein-journals.org The nitrogen and sulfonyl oxygen atoms in this compound can act as coordination sites for metal ions. This makes it a potential building block for designing ligands for catalysts or functional metal-organic frameworks (MOFs). The electron-withdrawing nature of the chloro and methylsulfonyl groups can influence the electronic environment of a metal center, thereby tuning its catalytic activity.

Future research will likely involve incorporating this and similar sulfonylated anilines into polymer backbones to create materials with tailored conductivity, thermal stability, and optical properties. In ligand design, its potential to form stable complexes with various metals will be explored for applications in catalysis and chemical sensing.

Integration of High-Throughput Screening and Omics Technologies in Biological Research

To accelerate the discovery of new applications for compounds like this compound, modern biological research increasingly relies on high-throughput screening (HTS) and "omics" technologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of chemical compounds to identify those with specific biological activities. atrandi.com For aniline derivatives, HTS can be used to screen large libraries for potential drug candidates or to optimize synthetic reactions. nih.govyoutube.com For example, fluorescent indicator displacement assays have been developed to quickly determine the concentration and enantiomeric excess of chiral amines in a high-throughput format. nih.gov This technology can be adapted to screen for derivatives of this compound that interact with specific biological targets.

Omics Technologies: Genomics, proteomics, and metabolomics provide a comprehensive view of how a compound affects biological systems at the molecular level. nih.govresearchgate.netmdpi.com These technologies are essential tools in modern drug discovery and toxicology. nih.govfrontlinegenomics.comfrontiersin.org If this compound were being evaluated as a potential therapeutic agent, omics approaches could:

Identify Biological Targets: Proteomics can identify the proteins that the compound binds to.

Elucidate Mechanisms of Action: Transcriptomics and metabolomics can reveal changes in gene expression and metabolic pathways, providing insights into the compound's biological effects. mdpi.com

Discover Biomarkers: These technologies can help find biomarkers to monitor a drug's efficacy or potential toxicity. mdpi.com

The integration of HTS and multi-omics provides a powerful, data-driven approach to understanding the biological potential of this compound, moving from initial screening to detailed mechanistic insights more efficiently than traditional methods. frontlinegenomics.com

Strategies for Environmental Remediation and Sustainable Management

The presence of chlorinated anilines in the environment is a concern due to their potential persistence and toxicity to aquatic ecosystems. mdpi.comnih.gov The sulfonyl group can also impact biodegradability. researchgate.net Therefore, developing strategies for the remediation and sustainable management of waste containing this compound is crucial.

Biodegradation: The degradation of aromatic compounds is primarily carried out by microorganisms. nih.gov However, the presence of substituents like chloro and sulfonyl groups can make biodegradation challenging. researchgate.net The sulfonate group, which is structurally related to the sulfonyl group, can inhibit microbial growth. researchgate.net Similarly, chlorinated anilines can be persistent, with biodegradation half-lives ranging from days to months. mdpi.com Research into the biodegradation of chlorinated anilines has identified bacterial communities capable of tolerating and degrading these compounds. nih.gov Future work could focus on identifying or engineering specific microbial strains, such as Pseudomonas or Sphingomonas species, that can effectively break down this compound. nih.govresearchgate.net Bioaugmentation, the process of adding specialized microbes to a contaminated site, could be a viable remediation strategy. researchgate.net

Advanced Remediation Technologies: For sites with significant contamination, more aggressive in-situ remediation methods may be necessary. These include: